pep2-AVKI

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Inhibition of AMPA Receptor Subunit GluA2 Binding to PICK1

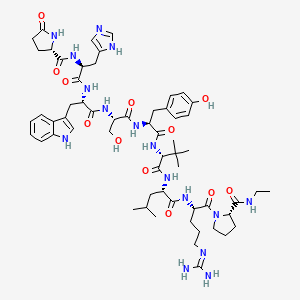

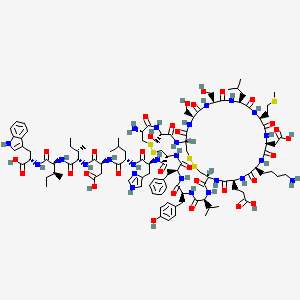

Pep2-AVKI is a peptide inhibitor that selectively disrupts the binding of the AMPA receptor subunit GluA2 (at the C-terminal PDZ site) to the protein interacting with C kinase (PICK1) . This disruption does not affect the binding of GluA2 to GRIP or ABP .

Regulation of AMPA Current Amplitude

The application of pep2-AVKI does not increase the AMPA current amplitude . This suggests that it could be used in research to understand the role of AMPA current amplitude in various neurological processes.

Study of Long-Term Depression (LTD)

Pep2-AVKI does not affect long-term depression (LTD) . LTD is a process that is crucial for memory and learning. The use of pep2-AVKI can help researchers study the mechanisms of LTD without the interference of GluA2-PICK1 interaction.

Investigation of Protein-Protein Interactions

The selective disruption of GluA2-PICK1 interaction by pep2-AVKI can be used to study the role of this specific protein-protein interaction in various cellular processes .

Neurological Research

Given its role in modulating AMPA receptor function, pep2-AVKI can be used in neurological research, particularly in studies focusing on synaptic plasticity, learning, and memory .

Development of Therapeutic Strategies

Understanding the role of GluA2-PICK1 interaction in neurological processes could potentially lead to the development of therapeutic strategies for neurological disorders .

Mecanismo De Acción

Target of Action

Pep2-AVKI is a peptide inhibitor that selectively disrupts the binding of the AMPA receptor subunit GluA2 to the protein interacting with C kinase (PICK1) . The primary target of Pep2-AVKI is the C-terminal PDZ site of the GluA2 subunit of the AMPA receptor .

Mode of Action

Pep2-AVKI operates by selectively disrupting the interaction between the GluA2 subunit of the AMPA receptor and PICK1 .

Biochemical Pathways

The action of Pep2-AVKI affects the regulation of AMPA receptors at synapses. PDZ proteins interacting with C-terminal GluR2/3 are involved in a PKC-dependent regulation of AMPA receptors at hippocampal synapses . The disruption of the interaction between GluA2 and PICK1 by Pep2-AVKI can influence this regulation .

Pharmacokinetics

As a peptide, it is soluble in water up to 2 mg/ml , which may influence its bioavailability.

Result of Action

This suggests that the compound’s action primarily affects the regulation of AMPA receptors without directly influencing their function .

Propiedades

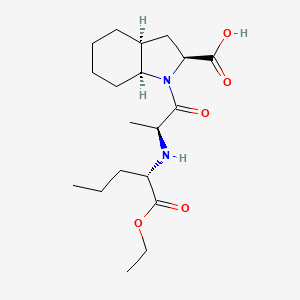

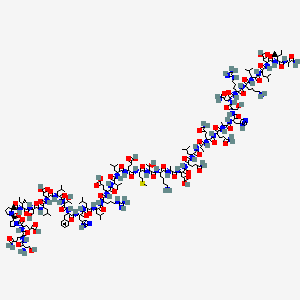

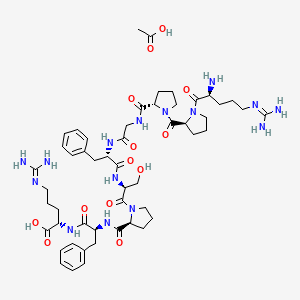

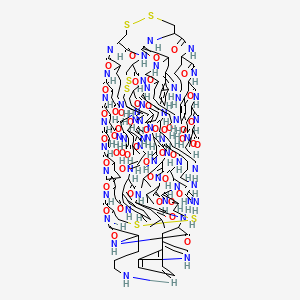

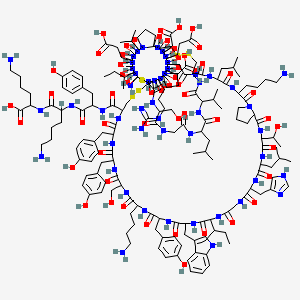

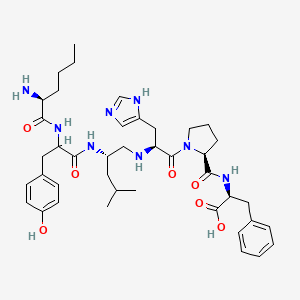

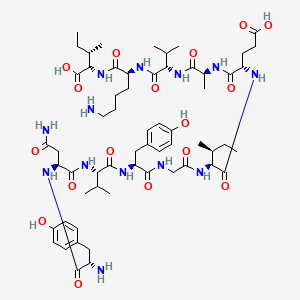

IUPAC Name |

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H93N13O17/c1-10-32(7)49(59(88)67-41(23-24-46(78)79)54(83)65-34(9)51(80)71-47(30(3)4)57(86)66-40(14-12-13-25-61)55(84)73-50(60(89)90)33(8)11-2)70-45(77)29-64-53(82)42(27-36-17-21-38(75)22-18-36)69-58(87)48(31(5)6)72-56(85)43(28-44(63)76)68-52(81)39(62)26-35-15-19-37(74)20-16-35/h15-22,30-34,39-43,47-50,74-75H,10-14,23-29,61-62H2,1-9H3,(H2,63,76)(H,64,82)(H,65,83)(H,66,86)(H,67,88)(H,68,81)(H,69,87)(H,70,77)(H,71,80)(H,72,85)(H,73,84)(H,78,79)(H,89,90)/t32-,33-,34-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODUKHPKIVEQLX-OCXIBOJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

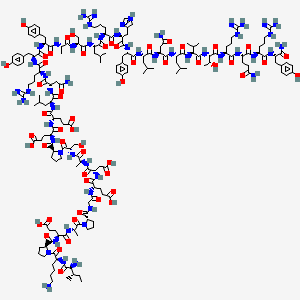

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H93N13O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1268.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.